REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([SH:15])[CH2:13][SH:14]>CCO>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]2[S:15][CH2:12][CH2:13][S:14]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
38.58 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
24.71 g
|
Type
|
reactant
|
Smiles
|
C(CS)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1SCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2169 mol | |
AMOUNT: MASS | 49.23 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |